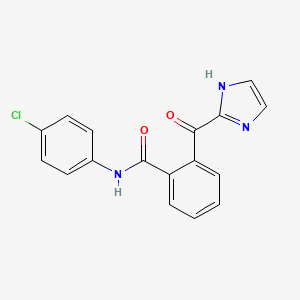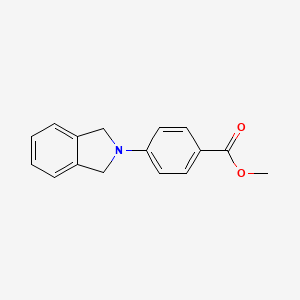![molecular formula C22H17Cl2N3O2 B5761416 3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)
3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide is a chemical compound that has been extensively studied due to its potential as a therapeutic agent. This compound is also known as CCB and has been found to possess significant biological activity.
作用机制
The mechanism of action of CCB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CCB has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. By inhibiting MMP activity, CCB may prevent the invasion and metastasis of cancer cells. CCB has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
CCB has been found to exhibit a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of MMPs, and inhibit the NF-κB signaling pathway. Additionally, CCB has been found to possess anti-inflammatory and antimicrobial properties.
实验室实验的优点和局限性
One advantage of using CCB in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, CCB has been extensively studied, and its properties and effects are well documented. However, one limitation of using CCB in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on CCB. One area of research could be the development of new synthesis methods to produce CCB with improved yields and purity. Additionally, further studies could be conducted to better understand the mechanism of action of CCB and its effects on various cellular processes. Furthermore, research could be conducted to explore the potential use of CCB in the treatment of other diseases and conditions beyond cancer and inflammation.
合成方法
The synthesis of CCB involves the reaction of 3-chlorobenzoyl hydrazine with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 3-chlorobenzoyl chloride to produce CCB. This synthesis method has been optimized to produce high yields of CCB with high purity.
科学研究应用
CCB has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. CCB has also been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, CCB has been found to possess antimicrobial activity and has been studied for its potential use as an antimicrobial agent.
属性
IUPAC Name |
3-chloro-N-[4-[(E)-N-[(3-chlorobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2/c1-14(26-27-22(29)17-5-3-7-19(24)13-17)15-8-10-20(11-9-15)25-21(28)16-4-2-6-18(23)12-16/h2-13H,1H3,(H,25,28)(H,27,29)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARXVMGSCVCYBM-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{4-[(1E)-1-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)


![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)



![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![4-(2-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5761398.png)
![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)



